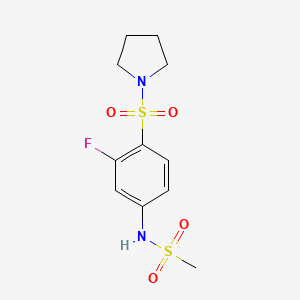
2-Phenylethyl 1-acetylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylethyl 1-acetylpiperidine-4-carboxylate, also known as PAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. PAC is a derivative of piperidine, which is a heterocyclic organic compound commonly used as a building block in the synthesis of various bioactive molecules. In
Mécanisme D'action
The mechanism of action of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and transcription factors involved in cell growth and survival, leading to the induction of apoptosis. 2-Phenylethyl 1-acetylpiperidine-4-carboxylate has also been found to activate the immune system, leading to the production of cytokines and other immune mediators.
Biochemical and Physiological Effects:
2-Phenylethyl 1-acetylpiperidine-4-carboxylate has been found to have a number of biochemical and physiological effects in various experimental systems. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-Phenylethyl 1-acetylpiperidine-4-carboxylate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix components. In addition, 2-Phenylethyl 1-acetylpiperidine-4-carboxylate has been found to induce the expression of heat shock proteins (HSPs), which are involved in the cellular stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Phenylethyl 1-acetylpiperidine-4-carboxylate in lab experiments is its ease of synthesis and availability. 2-Phenylethyl 1-acetylpiperidine-4-carboxylate can be synthesized in a few simple steps from commercially available starting materials. Another advantage is its versatility, as it can be easily incorporated into various drug delivery systems. However, one limitation of using 2-Phenylethyl 1-acetylpiperidine-4-carboxylate is its relatively low potency compared to other bioactive compounds. Further research is needed to optimize the synthesis and pharmacological properties of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate.
Orientations Futures
There are several future directions for research on 2-Phenylethyl 1-acetylpiperidine-4-carboxylate. One area of interest is the development of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate-based drug delivery systems for targeted delivery of drugs to cancer cells. Another area of interest is the investigation of the immunomodulatory effects of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate, and its potential as an adjuvant therapy for cancer immunotherapy. Further research is also needed to elucidate the mechanism of action of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate and its interactions with various signaling pathways in cells.
Méthodes De Synthèse
The synthesis of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate involves the reaction of 4-piperidone hydrochloride with 2-phenylethyl alcohol in the presence of acetic anhydride and pyridine. The reaction proceeds through the formation of an intermediate, which is then converted into 2-Phenylethyl 1-acetylpiperidine-4-carboxylate through acid-catalyzed esterification.
Applications De Recherche Scientifique
2-Phenylethyl 1-acetylpiperidine-4-carboxylate has been found to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-Phenylethyl 1-acetylpiperidine-4-carboxylate has also been investigated for its potential as a drug delivery system, as it can be easily incorporated into liposomes and other nanoparticles.
Propriétés
IUPAC Name |
2-phenylethyl 1-acetylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-13(18)17-10-7-15(8-11-17)16(19)20-12-9-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIDIMHUBKBRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)OCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethyl 1-acetylpiperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7634816.png)

![N-[1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7634824.png)
![4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol](/img/structure/B7634832.png)

![2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B7634848.png)
![2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7634852.png)
![2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide](/img/structure/B7634857.png)
![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)
![(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7634874.png)
![2-[3,3-bis(trifluoromethyl)pyrrolidin-1-yl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide](/img/structure/B7634877.png)
![N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7634900.png)
![1-[1-(furan-2-yl)ethyl]-1-methyl-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea](/img/structure/B7634908.png)
![N-cyclopropyl-2-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propanamide](/img/structure/B7634911.png)